molecular formula C24H20BrNS B8593249 2-(7-Bromo-9,9-diethyl-9H-fluoren-2-YL)-1,3-benzothiazole CAS No. 225113-41-7

2-(7-Bromo-9,9-diethyl-9H-fluoren-2-YL)-1,3-benzothiazole

Cat. No.: B8593249
CAS No.: 225113-41-7
M. Wt: 434.4 g/mol
InChI Key: UUQMONTYSJBVTL-UHFFFAOYSA-N
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Description

2-(7-Bromo-9,9-diethyl-9H-fluoren-2-YL)-1,3-benzothiazole is a useful research compound. Its molecular formula is C24H20BrNS and its molecular weight is 434.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

225113-41-7

Molecular Formula

C24H20BrNS

Molecular Weight

434.4 g/mol

IUPAC Name

2-(7-bromo-9,9-diethylfluoren-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C24H20BrNS/c1-3-24(4-2)19-13-15(23-26-21-7-5-6-8-22(21)27-23)9-11-17(19)18-12-10-16(25)14-20(18)24/h5-14H,3-4H2,1-2H3

InChI Key

UUQMONTYSJBVTL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)Br)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde (Example 3; 49.35 g, 0.15 mol), 2-aminothiophenol (20 mL, 0.187 mol, 1.25 eq.), and DMSO (110 mL) was heated in an oil bath to a bath temperature of 195° C., held there for 45 minutes, and then poured into water. The separated solids were collected, reslurried in 1:4 acetic acid-water (1000 mL), filtered, and washed with water and dilute sodium bicarbonate solution. These solids, 80.05 g, were then reslurried in hot ethanol (600 mL) cooled and filtered to get the product, 45.69 g, m.p. 133.6-135° C. An additional 6.6 g, m.p. 134.6-135.5° C., was obtained by chromatography of the ethanol filtrate. Total recovery 52.29 g. (80.3% yield). Mass Spec: m/z 433, 435, (M+). Analysis: Calculated for C24H20BrNS: C, 66.37%; H, 4.64%; Br, 18.40%; N, 3.23%; S 7.37%. Found: C, 66.46%; H, 4.52%; Br, 18.54%; N, 3.14%; S, 7.19%.
Name
9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde (49.35 g., 0.15 mol.), 2-amino-thiophenol (20 ml. 0.187 mol., 1,25 eq.), and DMSO (110 ml) was heated in an oil bath to a bath temperature of 195° C., held there for 45 minutes, and then poured into water. The separated solids were collected, reslurried in 1:4 acetic acid-water (1000 ml.) filtered, and washed with water and dilute sodium bicarbonate solution. These solids, 80.05 g., were then reslurried in hot ethanol, (600 ml), cooled and filtered to get the benzothiazole product, 45.69 g., m.p. 133.6–135° C. An additional 6.6 g., m.p. 134.6–135.5° C., was obtained by chromatography of the ethanol filtrate. Total recovery was 52.29 g. (80.3% yield). Mass Spec: m/z 433, 435, (M+). Calculated for C24H20BrNS: C, 66.37; H, 4.64; Br, 18.40; N, 3.23; S, 7.37%. Found: C, 66.46; H, 4.52, Br, 18.54; N, 3.14; S, 7.19%.
Name
9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80.3%

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